

An In-depth Technical Guide to Tetradecyltrimethylammonium Bromide (TTAB) for Scientific Applications

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Compound of Interest

Compound Name: *Tetradecyltrimethylammonium
bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetradecyltrimethylammonium bromide** (TTAB), a versatile quaternary ammonium compound with significant applications in scientific research and development. This document details its chemical synonyms, physicochemical properties, and key experimental applications, including its use as an antimicrobial agent and in nanoparticle synthesis.

Chemical Synonyms and Identifiers

Tetradecyltrimethylammonium bromide is known by a variety of names in scientific and commercial literature. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in research.

Identifier Type	Value
IUPAC Name	trimethyl(tetradecyl)azanium;bromide
CAS Number	1119-97-7
Common Synonyms	Myristyltrimethylammonium bromide, N,N,N-Trimethyl-1-tetradecanaminium bromide, Tetradonium bromide, Cetrimide, Myrtrimonium bromide
Common Abbreviations	TTAB, TTABr, MTAB, C14TAB
Other Names	(1-Tetradecyl)trimethylammonium bromide, Ammonium, trimethyltetradecyl-, bromide, Morpan T, Mytab, Quaternium-13

Physicochemical Properties

The utility of TTAB in various applications stems from its properties as a cationic surfactant. Key quantitative data are summarized below.

Property	Value	Conditions
Molecular Formula	C ₁₇ H ₃₈ BrN	-
Molecular Weight	336.40 g/mol	-
Critical Micelle Concentration (CMC)	3.56 x 10 ⁻³ mol·dm ⁻³	In water at 298.15 K
CMC with 0.3 mmol·kg ⁻¹ Cefixime Trihydrate	4.91 mmol·kg ⁻¹	In 0.5 mmol·kg ⁻¹ Sodium Benzoate at 300.55 K
Solubility in DMF	2 mg/mL	-
Solubility in DMSO	16 mg/mL	-
Solubility in Ethanol	33 mg/mL	-
Solubility in PBS (pH 7.2)	5 mg/mL	-

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for TTAB and other quaternary ammonium compounds (QACs) involves the disruption of the bacterial cell membrane. This process does not typically involve a specific intracellular signaling pathway but rather a direct physical and chemical assault on the membrane's integrity.

Mechanism of TTAB's antimicrobial action on the bacterial cell membrane.

The cationic head of the TTAB molecule is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.^{[1][2]} The hydrophobic tetradecyl tail then inserts into and disrupts the lipid bilayer.^{[1][2]} This leads to increased membrane permeability, causing the leakage of essential intracellular components like ions and metabolites, and the dissipation of the proton motive force, which is crucial for cellular energy production and transport.^{[3][4]} This loss of membrane integrity and function ultimately results in cell death.

Experimental Protocols

This protocol outlines the determination of the MIC of TTAB against a bacterial strain, adapted for cationic surfactants.

Materials:

- **Tetradecyltrimethylammonium bromide (TTAB)**
- Sterile Mueller-Hinton Broth (MHB)
- Bacterial strain of interest (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard

Procedure:

- **Preparation of TTAB Stock Solution:** Prepare a concentrated stock solution of TTAB in sterile distilled water. The concentration should be at least double the highest concentration to be tested. Filter-sterilize the solution.
- **Preparation of Bacterial Inoculum:**
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
 - Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1×10^6 CFU/mL.
- **Serial Dilution in Microtiter Plate:**
 - Add 100 μ L of sterile MHB to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the TTAB stock solution to well 1.
 - Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing thoroughly, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
 - Well 11 will serve as the growth control (no TTAB), and well 12 will be the sterility control (no bacteria).
- **Inoculation:**
 - Add 10 μ L of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in these wells to 110 μ L and the final bacterial concentration to approximately 5×10^5 CFU/mL.
- **Incubation:** Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

- Reading the MIC: The MIC is the lowest concentration of TTAB at which there is no visible growth of the microorganism.[4][5][6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

This protocol describes a general method for the electrochemical synthesis of silver nanoparticles, incorporating TTAB as a stabilizing agent.

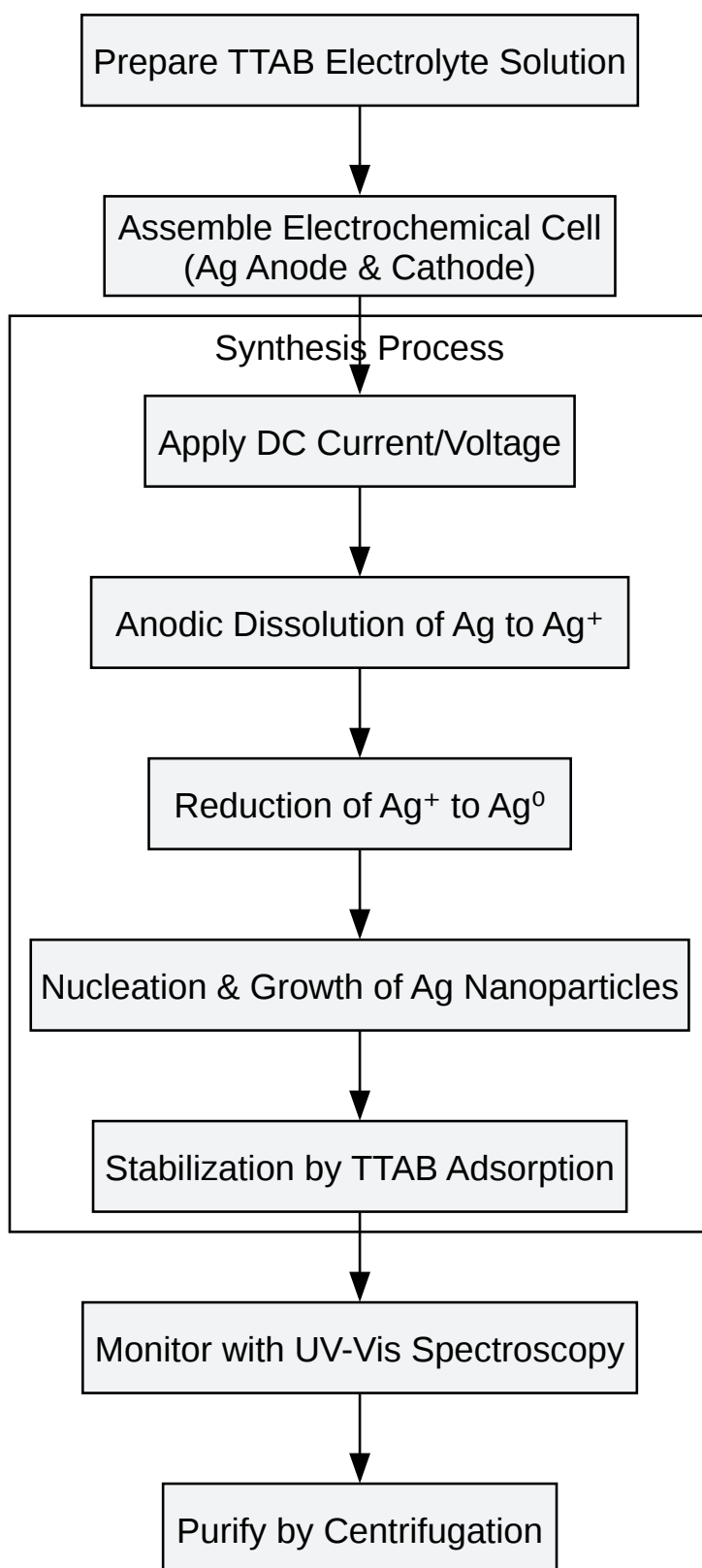
Materials:

- High-purity silver (Ag) foils or rods (to be used as electrodes)
- **Tetradecyltrimethylammonium bromide (TTAB)**
- Anhydrous ethanol or acetonitrile
- DC power supply
- Electrochemical cell (a beaker with a lid allowing for electrode placement)
- Magnetic stirrer and stir bar

Procedure:

- Electrolyte Preparation: Prepare a solution of TTAB in anhydrous ethanol or acetonitrile. A typical concentration is in the range of 0.01-0.1 M. This solution will act as both the electrolyte and the stabilizing agent.
- Cell Assembly:
 - Place the TTAB electrolyte solution in the electrochemical cell with a magnetic stir bar.
 - Set up two high-purity silver electrodes in the solution, positioned parallel to each other at a fixed distance (e.g., 1 cm). One will serve as the anode (sacrificial electrode) and the other as the cathode.
- Electrochemical Synthesis:
 - Begin stirring the solution at a moderate speed.

- Apply a constant DC voltage or current between the electrodes. For example, a constant current density in the range of 1-10 mA/cm² can be used.^[7]
- The silver anode will gradually dissolve, releasing Ag⁺ ions into the solution.
- These Ag⁺ ions will be reduced to Ag⁰ atoms, which then nucleate and grow into nanoparticles. The TTAB molecules will adsorb onto the surface of the growing nanoparticles, preventing their aggregation.
- **Monitoring and Termination:** The formation of silver nanoparticles is indicated by a color change in the solution, typically to yellow or brown. The process can be monitored using UV-Vis spectroscopy by observing the appearance and growth of the surface plasmon resonance peak characteristic of silver nanoparticles (around 400-430 nm).^{[7][8]} The synthesis is typically run for a specific duration (e.g., 1-2 hours) to achieve the desired nanoparticle size and concentration.
- **Purification:** After the synthesis, the nanoparticle solution can be centrifuged to remove any larger aggregates, and the supernatant containing the stabilized nanoparticles can be collected.



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Workflow for the electrochemical synthesis of TTAB-coated silver nanoparticles.

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